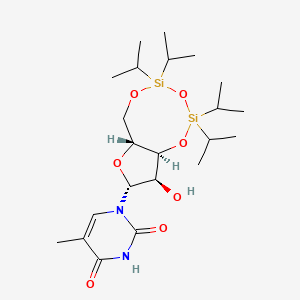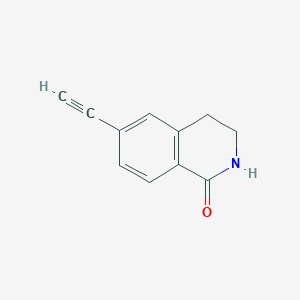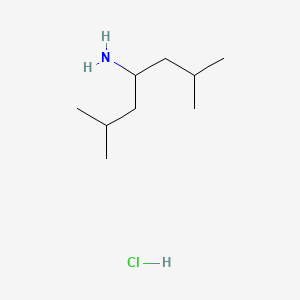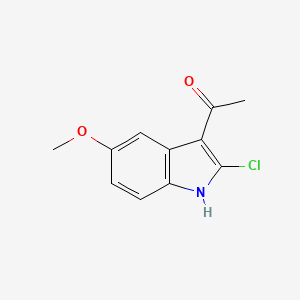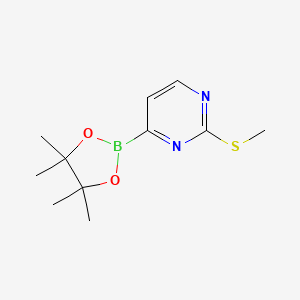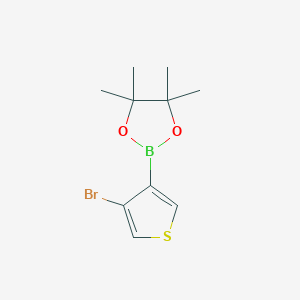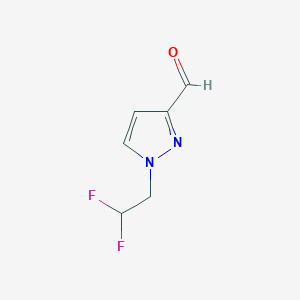
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde
説明
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde, also known as DFPC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DFPC is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth. Moreover, 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has been found to induce the expression of p53, a tumor suppressor protein that regulates cell cycle and apoptosis.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, and the activation of the AMPK pathway. Moreover, 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has some limitations, such as its relatively low yield and the need for optimization of reaction conditions to improve yield.
将来の方向性
The potential pharmacological properties of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde have generated significant interest among researchers, and several future directions can be explored. One possible direction is to investigate the anti-inflammatory and anti-tumor activities of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde in animal models of disease. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde in vivo, including its absorption, distribution, metabolism, and excretion. Moreover, the development of novel derivatives of 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde with improved pharmacological properties can be explored.
科学的研究の応用
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has been studied for its potential pharmacological properties, including its anti-inflammatory, anti-tumor, and anti-viral activities. Studies have shown that 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Moreover, 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde has shown promising anti-viral activity against several viruses, including influenza virus and herpes simplex virus.
特性
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-1-5(4-11)9-10/h1-2,4,6H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKKBCOSEHRBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C=O)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde | |
CAS RN |
1310379-50-0 | |
| Record name | 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




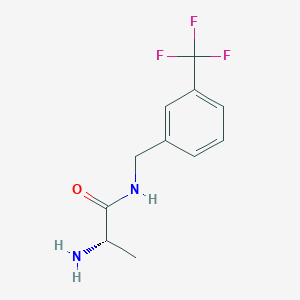
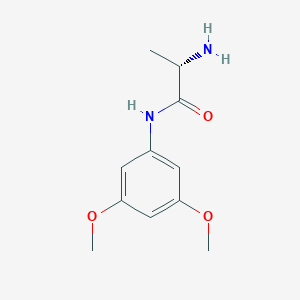
![2-[(4-methylphenyl)carbamoylamino]propanoic Acid](/img/structure/B3230646.png)
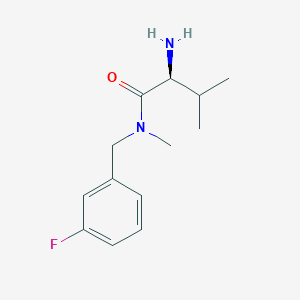
![3-[(Methylcarbamoyl)amino]propanoic acid](/img/structure/B3230658.png)
![5-Oxaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B3230661.png)

